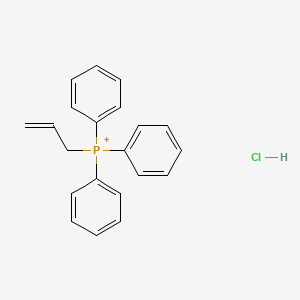

Allyl-triphenyl-phosphonium, chloride

Description

Contextualization within Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts are a class of organic compounds featuring a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. This cation is then associated with a negatively charged counter-ion, the anion. In the case of Allyl-triphenyl-phosphonium chloride, the phosphorus center is bonded to three phenyl rings and one allyl group, forming the allyl-triphenyl-phosphonium cation, with chloride serving as the anion.

The general synthesis of such phosphonium salts involves the reaction of a phosphine (B1218219), in this instance triphenylphosphine (B44618), with an alkyl halide. For example, the bromide analogue, Allyltriphenylphosphonium bromide, is synthesized from the reaction of triphenylphosphine and allyl bromide in a suitable solvent like dry toluene chemicalbook.com. A similar principle applies to the synthesis of the chloride salt, where triphenylphosphine would be reacted with allyl chloride. These salts are typically stable, crystalline solids that are relatively easy to handle and store, contributing to their widespread use in laboratory and industrial settings srinichem.com.

Significance in Modern Organic Synthesis and Catalysis

The importance of Allyl-triphenyl-phosphonium chloride in contemporary organic chemistry stems from its utility as a precursor to phosphorus ylides for the Wittig reaction and its function as a phase-transfer catalyst. The presence of the allyl group is particularly significant as it allows for the introduction of a three-carbon chain into a molecule, a common structural motif in many natural products and biologically active compounds srinichem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21ClP+ |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

triphenyl(prop-2-enyl)phosphanium;hydrochloride |

InChI |

InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1; |

InChI Key |

FKMJROWWQOJRJX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Allyl Triphenyl Phosphonium Chloride

Quaternization Reactions: Mechanistic Insights and Optimization

The most prevalent method for the synthesis of Allyl-triphenyl-phosphonium chloride is the quaternization of triphenylphosphine (B44618) with allyl chloride. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of allyl chloride and displacing the chloride leaving group.

Reaction Kinetics and Energy Barriers in Phosphine (B1218219) Quaternization

The quaternization of triphenylphosphine with allyl chloride proceeds via a single-step SN2 mechanism. While specific kinetic data for this exact reaction is not extensively documented in readily available literature, the general principles of SN2 reactions and computational studies on analogous systems provide valuable insights into its kinetics and energy profile.

The reaction rate is dependent on the concentration of both triphenylphosphine and allyl chloride, characteristic of a second-order kinetic profile. The energy barrier, or activation energy (ΔE‡), of the reaction is a critical factor determining its rate. Computational studies on the SN2 reaction between various nucleophiles and allyl halides have been performed. For instance, a quantum chemical study of the SN2 pathway for the reaction of X⁻ + H₂C=CHCH₂Y (where X and Y are halogens) showed that the activation energy is significantly influenced by both the nucleophile and the leaving group. For the reaction with allyl chloride (Y=Cl), varying the nucleophile (X⁻) from F⁻ to Cl⁻, Br⁻, and I⁻ results in a substantial increase in the activation energy. nih.gov While triphenylphosphine is a neutral nucleophile, the principles of orbital interactions and steric effects that govern these reactions are still applicable.

Computational analysis of the identity SN2 reaction of chloride with alkyl chlorides has shown that the presence of an allylic group can lower the activation enthalpy compared to a simple alkyl group, suggesting a more stabilized transition state. nih.gov This stabilization is a key factor in the favorable kinetics of the synthesis of Allyl-triphenyl-phosphonium chloride.

Solvent Effects and Reaction Conditions for Enhanced Yields

The choice of solvent and reaction conditions are critical for optimizing the yield of Allyl-triphenyl-phosphonium chloride. The SN2 reaction mechanism is favored by polar aprotic solvents, which can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Commonly used solvents for the synthesis of phosphonium (B103445) salts include non-polar aromatic hydrocarbons like benzene (B151609) and toluene, as well as polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF). youtube.comgoogle.com In practice, the choice of solvent often depends on the solubility of the reactants and the desired reaction temperature. Heating the reaction mixture is a common practice to increase the reaction rate and drive the reaction to completion. youtube.com

For the synthesis of phosphonium salts from chlorides, which are generally less reactive than bromides and iodides, the use of highly polar aprotic solvents is particularly advantageous. A patented process highlights the use of solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, and N,N-1,3-dimethyl-2-imidazolidinone. google.com This process also advocates for the addition of an alkali metal salt, such as sodium bromide or sodium iodide, to facilitate a halogen exchange reaction in situ. This generates the more reactive allyl bromide or iodide, which then readily reacts with triphenylphosphine to afford the phosphonium salt in high yield.

| Solvent System | Reactant | Additive | Reported Outcome |

| Toluene | Benzyl Bromide | None | High yield of the corresponding phosphonium salt after reflux. core.ac.uk |

| Polar Aprotic (e.g., DMF) | Alkyl Chloride | Alkali Metal Bromide/Iodide | Efficient formation of the phosphonium salt due to in situ halogen exchange. google.com |

Alternative Synthetic Routes and Precursor Chemistry

While the direct quaternization of triphenylphosphine with allyl chloride is the most common route, alternative methods have been explored to either circumvent the use of potentially hazardous alkyl halides or to utilize different starting materials.

Synthesis from Allyl Acetate (B1210297) and Triphenylphosphine

While a direct, high-yield synthesis of Allyl-triphenyl-phosphonium chloride from allyl acetate and triphenylphosphine is not a widely documented method, related transformations provide a basis for this potential route. The synthesis of phosphonium salts from alcohols is a known alternative to the use of alkyl halides. For example, a one-pot synthesis of various triphenylphosphonium salts, including the allyl derivative, has been developed from the corresponding alcohols. organic-chemistry.org This method involves the reaction of the alcohol with trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine in 1,4-dioxane. The TMSBr acts as an activator, converting the hydroxyl group into a better leaving group, which is then displaced by triphenylphosphine. organic-chemistry.org

A similar strategy could potentially be applied to allyl acetate. The acetate group can act as a leaving group, particularly under conditions that promote its departure, such as in the presence of a Lewis or Brønsted acid. However, the direct reaction of triphenylphosphine with allyl acetate to form the phosphonium salt is likely to be less efficient than the reaction with allyl halides or activated alcohols.

Derivatization from Related Phosphonium Species

The synthesis of Allyl-triphenyl-phosphonium chloride through the derivatization of other phosphonium species is another potential, though less common, synthetic strategy. One theoretical approach could involve the isomerization of a related vinylphosphonium salt. It is known that allylphosphonium salts can be isomerized to the more stable vinylphosphonium salts in the presence of a base. nih.gov While the reverse of this thermodynamically driven process would be challenging, it is conceivable that under specific conditions, a vinylphosphonium ylide could be protonated or reacted with an electrophile to yield a substituted allylphosphonium salt.

Another possibility is the concept of "transylidation," which involves the reaction of a phosphonium ylide with an acid to generate a new phosphonium salt and a new ylide. e-bookshelf.de This acid-base equilibrium could potentially be manipulated to convert a readily available phosphonium ylide into an allyl-substituted phosphonium salt through a protonation-deprotonation sequence involving an allylic proton source. However, such methods are not standard for the preparation of Allyl-triphenyl-phosphonium chloride and would require significant optimization.

Mechanistic Elucidation of Allyl Triphenyl Phosphonium Ylide Reactivity

The Wittig reaction, a cornerstone of organic synthesis for alkene formation, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The reactivity and stereochemical outcome of this reaction are intricately linked to the structure of the ylide and the reaction conditions employed. numberanalytics.com In the context of allyl-triphenyl-phosphonium chloride, the resulting ylide exhibits distinct characteristics that influence the reaction pathway.

Ylide Generation and Stabilization in situ

The journey of the Wittig reaction begins with the formation of the phosphorus ylide. numberanalytics.com Allyl-triphenyl-phosphonium chloride serves as the precursor salt. This phosphonium salt is generated by the reaction of triphenylphosphine (B44618) with an allyl halide. lumenlearning.com To generate the reactive ylide in situ, the phosphonium salt is treated with a strong base. adichemistry.comcommonorganicchemistry.com Common bases for this deprotonation include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium or potassium tert-butoxide. wikipedia.org The choice of base is critical as it can influence the efficiency and stereoselectivity of the subsequent olefination. wikipedia.org

The resulting allyl-triphenyl-phosphonium ylide is a resonance-stabilized species. The negative charge on the α-carbon is delocalized through the adjacent vinyl group, classifying it as a "semi-stabilized" ylide. total-synthesis.com This delocalization reduces the reactivity of the ylide compared to non-stabilized ylides (e.g., those with simple alkyl substituents) but makes it more reactive than fully stabilized ylides (e.g., those with ester or ketone substituents). total-synthesis.comnumberanalytics.com This intermediate level of stability and reactivity is a key determinant of its behavior in the Wittig reaction. total-synthesis.com

| Ylide Type | Substituent on α-Carbon | Reactivity | Typical Stereoselectivity |

|---|---|---|---|

| Non-stabilized | Alkyl, H | High | (Z)-alkene |

| Semi-stabilized (e.g., Allyl) | Aryl, Alkenyl | Moderate | Poor, mixture of (E) and (Z)-alkenes |

| Stabilized | Ester, Ketone, Nitrile | Low | (E)-alkene |

Stereochemical Control in Olefin Formation: Z/E Selectivity

The stereochemistry of the resulting alkene is a critical aspect of the Wittig reaction. wikipedia.org The Z/E selectivity is governed by a complex interplay of factors including the ylide's reactivity, the structure of the carbonyl compound, and the reaction conditions. numberanalytics.comnumberanalytics.com

The reactivity of the phosphonium ylide plays a crucial role in determining the stereochemical outcome of the Wittig reaction. quora.com

Non-stabilized ylides , being highly reactive, typically lead to the formation of (Z)-alkenes. quora.comorganic-chemistry.org This is attributed to the rapid and irreversible formation of a syn-oxaphosphetane intermediate under kinetic control. adichemistry.com

Stabilized ylides , on the other hand, are less reactive and their reactions are often reversible. quora.com This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene. quora.com

Allyl-triphenyl-phosphonium ylide , as a semi-stabilized ylide, falls between these two extremes. total-synthesis.com Consequently, reactions involving this ylide often exhibit poor stereoselectivity, yielding mixtures of (E) and (Z)-isomers. total-synthesis.comlookchem.com

The structure of the aldehyde or ketone substrate also significantly influences the Z/E selectivity of the Wittig reaction. numberanalytics.com Sterically hindered ketones, for instance, may react slowly or not at all, particularly with less reactive stabilized ylides. libretexts.org The electronic properties of the carbonyl substrate can also affect the rate of reaction. masterorganicchemistry.com

In the case of allyl-triphenyl-phosphonium ylide, the steric bulk of the aldehyde or ketone can influence the approach of the ylide and the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates. For example, reactions with sterically demanding aldehydes may favor the formation of the (E)-alkene. lookchem.com The presence of lithium salts in the reaction mixture can also have a profound effect on the stereochemical outcome, often leading to a phenomenon termed "stereochemical drift". libretexts.orgwikipedia.org

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the mechanism and stereoselectivity of the Wittig reaction. researchgate.netnih.gov These studies support the formation of an oxaphosphetane as the key intermediate. semanticscholar.org

For non-stabilized and semi-stabilized ylides, the geometry of the transition state leading to the oxaphosphetane is a critical factor in determining the Z/E selectivity. nih.gov The transition states can be puckered or planar, and their relative energies are influenced by a combination of steric and electronic interactions. researchgate.netnih.gov Computational models have shown that for semi-stabilized ylides like the allyl ylide, the energy difference between the transition states leading to the cis- and trans-oxaphosphetanes can be small, which is consistent with the observed formation of isomeric mixtures. researchgate.net These models help to rationalize the interplay of factors that govern the stereochemical outcome of the reaction. nih.gov

Betaine (B1666868) Intermediacy vs. Concerted Cycloaddition in Diverse Reaction Conditions

The precise mechanism of the Wittig reaction, particularly the nature of the intermediate leading to the oxaphosphetane, has been a subject of considerable debate. semanticscholar.orgresearchgate.net Two primary pathways have been proposed: a stepwise mechanism involving a betaine intermediate and a concerted [2+2] cycloaddition. total-synthesis.comorganic-chemistry.org

The betaine mechanism suggests the initial nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic betaine intermediate. numberanalytics.com This intermediate would then collapse to form the oxaphosphetane. numberanalytics.com

The concerted cycloaddition mechanism proposes the direct formation of the oxaphosphetane from the ylide and carbonyl compound through a four-membered transition state. wikipedia.orgorganic-chemistry.org

Current evidence, especially for lithium-salt-free conditions, strongly supports the concerted [2+2] cycloaddition pathway, with the oxaphosphetane being the first and only intermediate. wikipedia.orgsemanticscholar.org Mechanistic studies, including NMR spectroscopy of reactions with unstabilized ylides, have largely ruled out the intervention of a long-lived betaine intermediate. libretexts.orgwikipedia.org However, under conditions where lithium salts are present, the possibility of betaine-like species or equilibration of intermediates cannot be entirely dismissed and may contribute to the observed stereochemical outcomes. libretexts.orgwikipedia.org For stabilized ylides, some computational studies suggest a stepwise mechanism with two sequential transition states, though the betaine structure may be a bypassed intermediate rather than a true, equilibrated one. acs.org

| Mechanism | Key Intermediate | Description | Supporting Conditions |

|---|---|---|---|

| Concerted [2+2] Cycloaddition | Oxaphosphetane | Direct formation of the oxaphosphetane via a four-membered transition state. | Generally accepted for salt-free conditions with all ylide types. wikipedia.orgsemanticscholar.org |

| Stepwise (Betaine Pathway) | Betaine | Initial formation of a zwitterionic betaine, followed by cyclization to the oxaphosphetane. | Considered less likely, but may be relevant in the presence of lithium salts or with certain stabilized ylides. wikipedia.orgacs.org |

Role of Lithium Salts and Other Additives on Reaction Outcome

The reactivity and stereochemical outcome of reactions involving phosphonium ylides, such as those derived from allyl-triphenyl-phosphonium chloride, are significantly influenced by the presence of additives, particularly lithium salts. In the context of the Wittig reaction, the choice of base and the resulting salt byproducts are crucial determinants of the reaction pathway. wikipedia.org

Historically, the mechanism of the lithium salt-free Wittig reaction has been a subject of debate. nih.govwordpress.com However, extensive research provides strong evidence for a unified mechanism across different ylide types (non-stabilized, semi-stabilized, and stabilized). nih.govresearchgate.net This mechanism is described as an irreversible [2+2] cycloaddition between the ylide and a carbonyl compound, directly forming an oxaphosphetane intermediate. wordpress.com The stereochemistry of the final alkene product is determined by the kinetically controlled formation of this intermediate. wikipedia.org

The presence of lithium salts, typically from the use of organolithium bases like n-butyllithium for ylide generation, can alter the reaction course. libretexts.org While the "salt-free" Wittig reaction proceeds via a direct cycloaddition, the presence of lithium halides can lead to the formation of betaine intermediates, which can affect the Z/E selectivity of the resulting alkene. wikipedia.org For instance, with unstabilized ylides, performing the reaction in the presence of lithium iodide can lead to an almost exclusive formation of the Z-isomer. wikipedia.org

Recent studies have highlighted a consistent effect in reactions involving aldehydes that have heteroatom substituents in the β-position. These reactions show an increased selectivity for cis-oxaphosphetane and its derived products (Z-alkene). This effect is observed for all major classes of phosphonium ylides and provides strong evidence for a common cycloaddition mechanism in lithium salt-free Wittig reactions. nih.govresearchgate.net

The choice of base itself, beyond the cation, also acts as a critical additive. Strong bases are required to deprotonate the phosphonium salt to form the ylide. libretexts.org The byproducts generated during this deprotonation can influence the efficiency and stereochemical outcome of the subsequent reaction. wikipedia.org In some cases, aqueous conditions and specific phosphonium salt structures can lead to the formation of micelles, which partition the organic reactants from the aqueous basic phase, influencing chemoselectivity. researchgate.net

Alkyl Transfer and Rearrangement Mechanisms

An important transformation involving phosphonium ylides is the regioselective alkyl transfer to polyfluoroarenes. This reaction facilitates the introduction of various alkyl groups specifically at the para position of functionalized polyfluoroarenes under mild conditions. rsc.orgrsc.org The process is compatible with a range of electrophilic functional groups on the polyfluoroarene, including carboxyl, ester, amide, and cyano groups. rsc.orgresearchgate.net

Mechanistic investigations using NMR spectroscopy and deuterium (B1214612) labeling experiments have shown that this alkyl transfer proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. rsc.orgrsc.orgresearchgate.net The key steps of the proposed mechanism are:

Nucleophilic attack of the phosphonium ylide on the polyfluoroarene.

Formation of an intermediate Meisenheimer-type complex.

Subsequent elimination of the fluoride (B91410) ion.

A final C-P bond cleavage step where a proton is transferred to the α-carbon of the alkyl group. Studies indicate that this proton originates from residual water in the reaction medium. rsc.orgresearchgate.net

This method has proven effective for transferring not only simple alkyl groups but also those bearing aryl and allyl functionalities with moderate to good efficiency. rsc.org The high regioselectivity for the para position is a key feature of this transformation.

| Polyfluoroarene Substrate | Phosphonium Ylide Source | Product | Yield |

|---|---|---|---|

| Pentafluorobenzoic acid | Ethyltriphenylphosphonium bromide | 4-Ethyl-2,3,5,6-tetrafluorobenzoic acid | 85% |

| Pentafluorobenzonitrile | Ethyltriphenylphosphonium bromide | 4-Ethyl-2,3,5,6-tetrafluorobenzonitrile | 81% |

| Methyl pentafluorobenzoate | Allyltriphenylphosphonium bromide | Methyl 4-allyl-2,3,5,6-tetrafluorobenzoate | 58% |

| Pentafluorobenzamide | Propyltriphenylphosphonium bromide | 4-Propyl-2,3,5,6-tetrafluorobenzamide | 75% |

Data synthesized from research findings on alkyl transfer reactions. rsc.org

Allylic phosphonium species can undergo various rearrangements, often proceeding through sigmatropic reaction pathways. wikipedia.org A researchgate.netwikipedia.org-sigmatropic rearrangement is a type of thermal isomerization that proceeds through a five-membered, six-electron cyclic transition state. wikipedia.orgorganic-chemistry.org While well-established for elements like nitrogen, oxygen, and sulfur, this type of rearrangement has also been observed in phosphorus chemistry. wikipedia.orgrsc.org

For instance, an ylide generated from an allylic phosphonium salt can potentially rearrange. One study demonstrated that an ylide derived from bis(3-methylbut-2-enyl)diphenylphosphonium bromide underwent rearrangement at 100°C, leading to a mixture of products resulting from what appeared to be a researchgate.netwikipedia.org-sigmatropic process. rsc.org

In addition to researchgate.netwikipedia.org-rearrangements, wikipedia.orgwikipedia.org-sigmatropic reactions have also been noted in certain phosphonium ylides. wikipedia.org These rearrangements are powerful transformations for forming carbon-carbon bonds stereoselectively. nih.gov The specific pathway and product distribution are highly dependent on the structure of the allylic phosphonium species and the reaction conditions. Other related rearrangements include the Sommelet-Hauser rearrangement, which is a researchgate.netwikipedia.org-sigmatropic reaction involving a quaternary ammonium (B1175870) salt. wikipedia.org The potential for such rearrangements adds a layer of complexity and synthetic utility to the chemistry of allylic phosphonium ylides.

Palladium-Catalyzed Transformations Involving Allylic Phosphonium Species

Palladium catalysts can facilitate the isomerization and subsequent coupling of phosphorus-containing allyl chlorides with amines. This reaction provides a pathway to functionalized phosphorus derivatives. mdpi.com The process is believed to proceed through the isomerization of the starting P-containing allyl chloride into a vinyl chloride intermediate. This is followed by a palladium-catalyzed cross-coupling reaction between the newly formed vinyl chloride and an amine. mdpi.com

The general catalytic cycle for such palladium-catalyzed allylic substitutions, known as the Tsuji-Trost reaction, involves several key steps:

Oxidative Addition: A Pd(0) species coordinates to the allyl group and undergoes oxidative addition, displacing the leaving group to form a π-allyl-Pd(II) complex. wikipedia.orglibretexts.org

Nucleophilic Attack: The amine nucleophile then attacks the π-allyl complex. wikipedia.org

Reductive Elimination: This step forms the C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

The success of palladium-catalyzed transformations involving allylic species is critically dependent on ligand design. gessnergroup.com Phosphine (B1218219) ligands are paramount in homogeneous catalysis, as they modulate the electronic and steric properties of the metal center, thereby influencing reactivity, selectivity, and catalyst stability. wikipedia.orgnih.gov

In the context of palladium-catalyzed cross-coupling, electron-rich and sterically bulky phosphine ligands are often highly effective. gessnergroup.comnih.gov They enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. nih.gov The σ-donating character of these ligands increases the electron density at the palladium center, which facilitates the oxidative addition of substrates like aryl or allyl halides. nih.gov

Recent advancements in ligand design include the development of ylide-substituted phosphines (YPhos). These ligands exhibit exceptional electron-donating properties, even surpassing traditional alkyl phosphines, leading to highly active catalysts for various cross-coupling reactions. gessnergroup.comresearchgate.net The catalytic cycle for these reactions generally follows the sequence of oxidative addition, transmetalation (if a second organometallic reagent is involved), and reductive elimination. libretexts.orgnih.gov The ligand's role is crucial in each of these steps, stabilizing the palladium intermediates and promoting the desired bond-forming events. nih.gov The design of ligands with tunable properties allows for the optimization of catalysts for specific and challenging transformations, such as the coupling of unreactive aryl chlorides. gessnergroup.comresearchgate.net

| Ligand Name | Abbreviation | Key Feature | Typical Application |

|---|---|---|---|

| Triphenylphosphine | PPh3 | Common, versatile, moderately electron-donating. | Suzuki, Heck, Tsuji-Trost reactions. wikipedia.orgnih.gov |

| Tri(tert-butyl)phosphine | P(t-Bu)3 | Bulky, strongly electron-donating. | Coupling of unactivated aryl chlorides. nih.gov |

| DavePhos | - | Bulky dialkylbiaryl phosphine. | Suzuki-Miyaura coupling of aryl chlorides. nih.gov |

| Ylide-Substituted Phosphines | YPhos | Extremely strong electron-donating ability. | Difficult cross-coupling reactions. gessnergroup.com |

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic landscape of Allyl-triphenylphosphonium chloride. These studies provide a quantitative understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital that is most willing to donate electrons, while the LUMO is the most ready to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.compmf.unsa.ba

For the Allyl-triphenylphosphonium cation, the HOMO is typically localized on the phenyl rings and the allyl group, reflecting the regions of higher electron density. The LUMO, conversely, is generally centered on the positively charged phosphorus atom and the attached carbon atoms, indicating the sites most susceptible to nucleophilic attack. Computational studies on similar phosphonium (B103445) salts have shown that the nature of the substituents on the phosphorus atom can significantly influence the energies of these frontier orbitals. While specific energy values for Allyl-triphenylphosphonium chloride require dedicated calculations, representative data from analogous triphenylphosphonium derivatives provide valuable insights. For instance, calculations on triphenylphosphine (B44618), a precursor, show a HOMO-LUMO gap of 4.889 eV. researchgate.net The introduction of the allyl group and the positive charge on the phosphorus atom would be expected to lower the energies of both the HOMO and LUMO, with a potential modification of the energy gap.

| Parameter | Typical Energy Range (eV) for Triphenylphosphonium Derivatives |

|---|---|

| HOMO Energy | -7.0 to -6.0 |

| LUMO Energy | -2.5 to -1.5 |

| Energy Gap (ΔE) | 4.5 to 3.5 |

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. It is proportional to the HOMO-LUMO energy gap. Hard molecules have a large energy gap, while soft molecules have a small one. pmf.unsa.ba

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of charge transfer.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For Allyl-triphenylphosphonium chloride, the presence of the electron-withdrawing phosphonium center suggests a relatively high electronegativity and electrophilicity. The triphenyl groups, with their extensive π-system, contribute to the polarizability and may influence the softness of the cation.

| Reactivity Index | Formula | Interpretation for Allyl-triphenylphosphonium cation |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Expected to be high, indicating a strong electron-attracting nature. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Expected to be moderate, reflecting a balance between the stable phosphonium core and the polarizable phenyl and allyl groups. |

| Chemical Softness (S) | 1 / (2η) | Expected to be moderate, suggesting a reasonable ability to undergo charge transfer. |

| Electrophilicity Index (ω) | μ2 / (2η) | Expected to be high, highlighting its character as a good electron acceptor. |

To identify the specific atoms within the Allyl-triphenylphosphonium cation that are most likely to participate in a chemical reaction, local reactivity descriptors are employed. Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, indicating the distribution of electron density. wikipedia.org In the Allyl-triphenylphosphonium cation, the phosphorus atom is expected to carry a significant positive charge, making it a primary electrophilic site. The carbon atoms of the phenyl rings and the allyl group will also exhibit varying charges depending on their position and bonding environment.

Fukui functions (f(r)) and their condensed-to-atom variants, Fukui indices, offer a more sophisticated approach to pinpointing reactive sites. morressier.comresearchgate.net These indices quantify the change in electron density at a particular atom when an electron is added to or removed from the molecule. There are three main types of Fukui indices:

fk+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

fk- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

fk0 : for radical attack.

For the Allyl-triphenylphosphonium cation, the phosphorus atom and the α-carbon of the allyl group are anticipated to have high fk+ values, marking them as the most probable sites for nucleophilic attack. Conversely, the π-systems of the phenyl rings and the double bond of the allyl moiety would likely exhibit higher fk- values, indicating their susceptibility to electrophilic attack.

| Atomic Site | Expected Mulliken Charge | Predicted Dominant Fukui Index | Inferred Reactivity |

|---|---|---|---|

| Phosphorus (P) | Highly Positive | High fk+ | Strongly electrophilic; susceptible to nucleophilic attack. |

| Allyl α-Carbon | Slightly Positive | High fk+ | Electrophilic; potential site for nucleophilic addition. |

| Allyl β- and γ-Carbons | Slightly Negative | High fk- | Nucleophilic; susceptible to electrophilic attack at the double bond. |

| Phenyl Carbons | Varying (negative and slightly positive) | High fk- on the π-system | Nucleophilic π-system; susceptible to electrophilic aromatic substitution. |

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. These simulations are particularly valuable for studying the conformational flexibility and intermolecular interactions of Allyl-triphenylphosphonium chloride in condensed phases.

Allyl-triphenylphosphonium chloride can be a component of ionic liquids (ILs) or deep eutectic solvents (DESs), which are classes of solvents with unique properties. acs.orgnih.gov MD simulations are a powerful tool for investigating the structure and dynamics of these complex fluid systems at the molecular level. researchgate.netnsf.gov These simulations can reveal the nature of the intermolecular interactions between the Allyl-triphenylphosphonium cation, the chloride anion, and any other solvent molecules present.

Key interactions that can be studied include:

Ion-ion interactions : The electrostatic attraction between the positively charged phosphonium cation and the negatively charged chloride anion is the primary force governing the structure of the molten salt or ionic liquid. MD simulations can provide radial distribution functions (RDFs) that show the probable distances between these ions.

Hydrogen bonding : The hydrogen atoms on the allyl group and the phenyl rings can act as hydrogen bond donors, forming interactions with the chloride anion or other hydrogen bond acceptors in the system.

π-interactions : The phenyl rings of the triphenylphosphonium cation can engage in various π-interactions, such as cation-π interactions with other cations or anion-π interactions with the chloride anion. These interactions can play a significant role in the packing and ordering of the molecules in the condensed phase. researchgate.net

By analyzing the trajectories from MD simulations, properties such as density, viscosity, and diffusion coefficients can be calculated, providing a comprehensive understanding of the macroscopic behavior of Allyl-triphenylphosphonium chloride in these condensed-phase environments.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic analysis of reactions involving allyl-triphenyl-phosphonium chloride. It allows for the detailed investigation of the compound's structure in solution and the tracking of its transformations over time.

Multinuclear NMR spectroscopy provides unambiguous confirmation of the structure of allyl-triphenyl-phosphonium chloride. Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR each offer unique information that, when combined, creates a complete picture of the molecule's connectivity and electronic environment.

¹H NMR spectroscopy is used to identify the hydrogen atoms within the molecule. The spectrum of allyl-triphenyl-phosphonium chloride shows characteristic signals for the protons of the allyl group and the phenyl groups. The chemical shifts and coupling constants of the allylic protons are particularly informative, confirming the presence of the double bond and its proximity to the phosphonium (B103445) center. For instance, the protons on the terminal carbon of the allyl group typically appear as distinct multiplets due to coupling with the adjacent proton and the phosphorus atom.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbons of the allyl group and the phenyl rings. The chemical shift of the carbon atom directly bonded to the phosphorus is significantly influenced by the positively charged phosphorus, causing it to appear at a characteristic downfield position.

³¹P NMR spectroscopy is a highly sensitive method for probing the phosphorus center. Allyl-triphenyl-phosphonium chloride exhibits a single resonance in the ³¹P NMR spectrum at a chemical shift characteristic of quaternary phosphonium salts. rsc.org This technique is exceptionally useful for monitoring reactions, as any change in the coordination or oxidation state of the phosphorus atom will result in a significant shift in the ³¹P signal. For example, in a Wittig reaction, the disappearance of the phosphonium salt signal and the appearance of a new signal corresponding to the triphenylphosphine (B44618) oxide byproduct can be readily followed. microsaic.com

The following table summarizes typical NMR data for allyl-triphenyl-phosphonium chloride in deuterated chloroform (B151607) (CDCl₃). rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constants (J) in Hz | Assignment |

| ¹H | 7.79-7.61 | m | Phenyl protons |

| 5.64-5.61 | m | -CH= | |

| 5.48 | dd, J = 16.8, 5.2 | =CH₂ (trans) | |

| 5.30 | dd, J = 10.0, 4.4 | =CH₂ (cis) | |

| 4.74 | dd, J = 15.6, 7.2 | -CH₂-P⁺ | |

| ¹³C | 135.1 | d, J = 3.0 | Phenyl C |

| 134.0 | d, J = 9.6 | Phenyl C | |

| 130.4 | d, J = 2.8 | Phenyl C | |

| 126.3 | d, J = 3.0 | -CH= | |

| 123.3 | d, J = 9.9 | Phenyl C | |

| 118.4 | d, J = 85.2 | =CH₂ | |

| 28.9 | d, J = 49.8 | -CH₂-P⁺ | |

| ³¹P | 21.15 | s | P⁺ |

This is an interactive data table. You can sort and filter the data.

NMR is also a powerful tool for the detection of reaction intermediates. In reactions such as the Wittig olefination, the formation of the phosphonium ylide intermediate can be observed by a distinct color change and confirmed by NMR spectroscopy, where the deprotonation of the carbon adjacent to the phosphorus leads to significant changes in the ¹H and ¹³C chemical shifts. youtube.com

Variable Temperature (VT) NMR is employed to study dynamic processes such as conformational changes or chemical exchange. ox.ac.uknumberanalytics.com By recording NMR spectra at different temperatures, it is possible to slow down or speed up these processes. For allyl-triphenyl-phosphonium chloride, VT-NMR could be used to study the rotation around the P-C and C-C bonds. At low temperatures, distinct signals for different conformers might be observed, which coalesce into a single averaged signal at higher temperatures. The rate of this exchange can be determined from the coalescence temperature, providing valuable kinetic information. ox.ac.uk In the context of a reaction, VT-NMR can help to identify and characterize thermally unstable intermediates that may not be detectable at room temperature. mdpi.com

Exchange Spectroscopy (EXSY) is a two-dimensional NMR technique that is particularly useful for studying chemical exchange processes, especially when the exchange rates are slow on the NMR timescale. researchgate.netresearchgate.net EXSY experiments can identify which nuclei are exchanging with each other. For example, in a reaction where allyl-triphenyl-phosphonium chloride is in equilibrium with its reactants, an EXSY experiment could show cross-peaks connecting the signals of the phosphonium salt with those of the starting materials, allowing for the direct measurement of the forward and reverse reaction rates.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification of reaction products and for real-time monitoring of reaction progress. purdue.edu In the context of reactions involving allyl-triphenyl-phosphonium chloride, electrospray ionization (ESI) is a commonly used technique. ESI-MS of allyl-triphenyl-phosphonium chloride would show a prominent peak for the intact cation [C₂₁H₂₀P]⁺ at a calculated m/z of 303.1297. rsc.org

During a chemical reaction, such as a Wittig reaction, MS can be used to monitor the consumption of the starting materials (the phosphonium salt and the aldehyde/ketone) and the formation of the products (the alkene and triphenylphosphine oxide). microsaic.comyoutube.com This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize the yield and purity of the desired product. microsaic.com The high sensitivity of mass spectrometry also allows for the detection of minor byproducts and reaction intermediates, providing a more complete picture of the reaction mechanism. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Force Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of allyl-triphenyl-phosphonium chloride, it is possible to obtain a detailed picture of the molecule's conformation in the solid state, including precise bond lengths, bond angles, and torsion angles. nih.gov This information is crucial for understanding the steric and electronic properties of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a technique that measures the vibration of atoms in a molecule. sdstate.edu It is a quick and effective method for identifying the functional groups present in a sample. The IR spectrum of allyl-triphenyl-phosphonium chloride would show characteristic absorption bands for the C-H bonds of the allyl and phenyl groups, the C=C double bond of the allyl group, and vibrations associated with the P-C bonds. mdpi.com The presence of a band around 1436 cm⁻¹ can be indicative of the P⁺-C vibration. researchgate.net

IR spectroscopy can also be used to monitor the progress of a reaction. clairet.co.uk For example, in a Wittig reaction, the disappearance of the characteristic C=O stretching vibration of the starting aldehyde or ketone and the appearance of new bands corresponding to the C=C bond of the alkene product can be observed. This allows for a straightforward way to determine when the reaction is complete. Attenuated Total Reflectance (ATR) FTIR is a particularly useful sampling technique for in-situ reaction monitoring. clairet.co.uk

Applications of Allyl Triphenyl Phosphonium, Chloride in Advanced Organic Synthesis and Catalysis

Allyl-triphenyl-phosphonium chloride serves as a versatile and crucial compound in the field of advanced organic synthesis and catalysis. Its utility stems from its role as a precursor to phosphorus ylides for olefination reactions and its involvement in various catalytic cycles. This article explores its applications, focusing on its use in stereoselective alkene synthesis via the Wittig olefination and its function in nucleophilic phosphine (B1218219) catalysis.

Future Research Directions and Emerging Paradigms

Integration of Allyl-triphenyl-phosphonium Chloride in Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. aiche.org The integration of allyl-triphenyl-phosphonium chloride into these systems is a promising avenue for future research. Microreactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, enabling better control over reaction parameters and potentially leading to higher yields and purities. nih.govbeilstein-journals.org

Flow chemistry is particularly advantageous for handling hazardous chemicals or highly exothermic reactions, making it a suitable platform for many transformations involving phosphonium (B103445) salts. nih.govresearchgate.net The precise control of residence time in a microreactor could suppress or avoid the formation of unstable intermediates, a common challenge in batch reactions. beilstein-journals.org Research in this area will likely focus on developing optimized flow reactor setups for reactions utilizing allyl-triphenyl-phosphonium chloride, such as Wittig reactions or other C-C bond-forming transformations. The ability to perform multi-step syntheses in a continuous, automated fashion could significantly streamline the production of complex molecules. researchgate.net

Table 1: Potential Advantages of Flow Chemistry for Reactions Involving Allyl-triphenyl-phosphonium Chloride

| Feature | Benefit in Flow System | Potential Impact |

|---|---|---|

| Heat Transfer | Enhanced heat dissipation due to high surface-area-to-volume ratio. nih.gov | Improved safety profile for exothermic reactions, reduction of side products. |

| Mass Transfer | Rapid mixing of reactants. nih.gov | Increased reaction rates and improved product yields. |

| Residence Time | Precise control over reaction time. beilstein-journals.org | Minimized degradation of sensitive products and suppression of side reactions. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents. nih.gov | Safer handling of reactive intermediates and reagents. |

| Scalability | Scaling up by running multiple reactors in parallel ("numbering-up"). | More straightforward transition from laboratory-scale discovery to industrial production. |

| Automation | Potential for fully automated synthesis and purification. researchgate.net | Increased reproducibility and high-throughput screening of reaction conditions. |

Development of Recyclable and Heterogenized Allyl-triphenyl-phosphonium Catalysts

A significant drawback of using phosphonium salts in stoichiometric reactions is the generation of triphenylphosphine (B44618) oxide as a byproduct, which can complicate product purification. Developing recyclable, heterogenized versions of allyl-triphenyl-phosphonium catalysts is a key goal for enhancing the sustainability of these processes. nih.gov

One promising strategy involves immobilizing the phosphonium salt onto a solid support. nih.gov This approach combines the benefits of homogeneous catalysis (high reactivity) and heterogeneous catalysis (ease of separation and recycling). nih.gov Various materials can serve as supports, including polymers, silica (B1680970), and porous organic frameworks (POPs). nih.govresearchgate.net For instance, research has shown that polymer-supported triphenylphosphine can be converted into a phosphonium salt, which proves to be an efficient and highly recyclable catalyst that can be recovered by simple filtration. nih.gov Similarly, palladium supported on triphenylphosphine-functionalized porous organic polymers has been shown to be a highly active and recyclable catalyst that can be reused up to ten times without a significant drop in activity. researchgate.net

Future work will focus on designing robust and highly active supported catalysts. The choice of the linker and the support material is crucial for maintaining catalytic activity and preventing leaching of the active species into the reaction mixture. The development of these "green" catalysts is essential for their application in large-scale industrial synthesis. nih.gov

Table 2: Strategies for Heterogenization of Phosphonium Catalysts

| Support Material | Description | Advantages | Key Research Focus |

|---|---|---|---|

| Polymers (e.g., Polystyrene) | The phosphonium moiety is covalently attached to a polymer backbone. nih.gov | Good mechanical stability, tunable properties, and straightforward recovery via filtration. nih.gov | Optimizing polymer architecture and linker length to maximize reactivity and prevent deactivation. |

| Silica | The catalyst is anchored to the surface of silica particles. nih.gov | High surface area, thermal stability, and well-defined pore structure. | Improving catalyst loading and stability under various reaction conditions to prevent leaching. |

| Porous Organic Polymers (POPs) | Crystalline porous materials built from organic linkers. researchgate.net | Extremely high surface area, tunable porosity, and potential for superior catalytic performance. researchgate.net | Designing POPs with optimal pore sizes and chemical environments for specific reactions. |

Exploration of Novel Reactivity Modes for the Allyl-triphenyl-phosphonium Moiety

While allyl-triphenyl-phosphonium salts are well-established reagents in organic synthesis, particularly for the Wittig reaction, their full reactive potential remains to be explored. The triphenylphosphonium cation itself possesses unique properties that can be exploited in new chemical transformations and applications.

Recent research has highlighted the use of the lipophilic and cationic nature of the triphenylphosphonium moiety to target mitochondria. plos.orgnih.gov This has led to the development of novel phosphonium salts with applications in pharmacology, for example, as agents for cancer therapy by selectively accumulating within the mitochondria of cancer cells. plos.org This opens a new frontier for allyl-triphenyl-phosphonium derivatives, where the allyl group could be further functionalized to act as a reactive handle or a pharmacophore, while the phosphonium core directs the molecule to the mitochondria. nih.gov

Beyond biological applications, new reactivity in synthetic chemistry is also an active area of investigation. This includes exploring their use in phase-transfer catalysis, as ionic liquids, or in developing novel C-H activation or cross-coupling reactions. acs.orgacs.org The interaction of the phosphonium center with substrates and other catalysts could lead to unprecedented reaction pathways.

Advanced Computational Design of Next-Generation Phosphonium Systems

Computational chemistry provides powerful tools for the rational design of new molecules and catalysts with tailored properties. The application of advanced computational methods to phosphonium systems can accelerate the discovery of next-generation reagents and catalysts, guiding experimental efforts and providing fundamental insights into their behavior.

Techniques such as Density Functional Theory (DFT) can be used to predict the geometric and electronic structures, stability, and reactivity of novel allyl-triphenyl-phosphonium derivatives. These calculations can help in understanding reaction mechanisms and in designing catalysts with enhanced activity and selectivity. For example, computational studies can elucidate structure-property relationships in phosphonium-based ionic liquids, aiding in the design of new materials with desired thermal properties. acs.org

Furthermore, molecular dynamics simulations can be employed to study the behavior of these compounds in complex environments, such as in solution or at interfaces, which is crucial for designing effective drug delivery systems or catalysts. nih.gov The synergy between computational prediction and experimental validation will be instrumental in developing innovative phosphonium-based systems for applications ranging from materials science to medicine. acs.org

Q & A

Q. What are the standard synthetic routes for preparing allyl-triphenyl-phosphonium chloride, and what experimental parameters are critical for high yield?

Allyl-triphenyl-phosphonium chloride is typically synthesized via quaternization of triphenylphosphine (PPh₃) with allyl chloride. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of PPh₃ to allyl chloride is ideal to avoid side reactions like oxidation of excess PPh₃ .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reaction efficiency by stabilizing ionic intermediates .

- Temperature control : Reactions are conducted at 60–80°C to accelerate kinetics while minimizing decomposition .

- Purification : Recrystallization from ethanol or diethyl ether removes unreacted starting materials .

Q. What analytical methods are recommended for characterizing allyl-triphenyl-phosphonium chloride?

- ¹H/³¹P NMR : Confirm the presence of allyl (δ 5–6 ppm, multiplet) and triphenylphosphonium groups (³¹P δ ~20–25 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (C₂₁H₂₀ClP⁺, m/z 354.81) and isotopic patterns .

- Melting point analysis : Compare observed values (literature ~185–188°C for analogous phosphonium salts) to assess purity .

Q. What safety protocols are essential when handling allyl-triphenyl-phosphonium chloride?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions (e.g., HCl gas release) .

- Waste disposal : Neutralize with dilute NaOH and dispose as halogenated waste .

Q. How is allyl-triphenyl-phosphonium chloride utilized in organic synthesis?

It serves as a precursor for ylide generation in Wittig reactions, enabling olefin synthesis. Applications include:

- Allylation reactions : Transfer of allyl groups to carbonyl compounds .

- Heterocycle synthesis : Formation of cyclopropane or pyrrole derivatives via [2+1] or [3+2] cycloadditions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of allyl-triphenyl-phosphonium chloride?

A 2³ factorial design can systematically evaluate variables:

Q. How should researchers resolve contradictions in reported yields for allyl-triphenyl-phosphonium chloride synthesis?

Q. What mechanistic insights exist for the quaternization of triphenylphosphine with allyl chloride?

The reaction proceeds via an SN2 mechanism :

- Nucleophilic attack : PPh₃ attacks the electrophilic allylic carbon in allyl chloride.

- Transition state stabilization : Polar solvents stabilize the developing charges, accelerating the reaction .

- Side reactions : Competing elimination (forming allylphosphine oxides) may occur at high temperatures (>90°C) .

Q. Can computational modeling predict optimal conditions for allyl-triphenyl-phosphonium chloride synthesis?

Yes. Density Functional Theory (DFT) calculations can:

Q. What environmental hazards are associated with allyl-triphenyl-phosphonium chloride, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.